Cyclodrine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

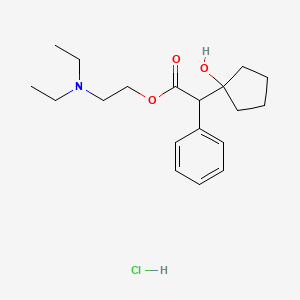

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3.ClH/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19;/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYJJQYPSILKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000080 | |

| Record name | 2-(Diethylamino)ethyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78853-39-1 | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78853-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cyclodrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078853391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJD123GOSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclodrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclodrine hydrochloride, a cholinergic antagonist with potential applications in neuroscience research. Due to the limited availability of specific experimental data in peer-reviewed literature, this document outlines a putative synthetic pathway based on established organic chemistry principles and analogous transformations. Furthermore, it details the expected analytical characterization of the target compound, offering a predictive profile based on spectroscopic data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and further development of this compound and similar compounds.

Introduction

This compound, with the chemical name 2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate hydrochloride, is a tertiary amine ester that acts as a dual antagonist for both muscarinic and nicotinic cholinergic receptors.[1] Its structural features, particularly the ester linkage and the bulky cycloalkyl and aromatic moieties, are characteristic of many anticholinergic agents. These compounds are of significant interest in medicinal chemistry due to their wide range of therapeutic applications, including the treatment of neuromuscular disorders, overactive bladder, and as mydriatic agents. This guide details a feasible synthetic route to this compound and a comprehensive analytical strategy for its characterization.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process, commencing with the preparation of the key intermediate, 2-(1-hydroxycyclopentyl)-2-phenylacetic acid, followed by its esterification with 2-diethylaminoethanol and subsequent conversion to the hydrochloride salt.

Synthesis of 2-(1-hydroxycyclopentyl)-2-phenylacetic acid (Intermediate 1)

The synthesis of the carboxylic acid intermediate can be achieved via a Grignard reaction between a phenylacetic acid derivative and cyclopentanone. A plausible method involves the in-situ formation of a dianion of phenylacetic acid, which then acts as a nucleophile.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq). Initiate the Grignard reaction by adding a small amount of a solution of an appropriate organohalide (e.g., methylmagnesium chloride) in anhydrous tetrahydrofuran (THF).

-

Formation of the Phenylacetic Acid Dianion: To a separate flask containing phenylacetic acid (1.0 eq) in anhydrous THF at room temperature, slowly add the prepared Grignard reagent (2.2 eq) dropwise. Stir the resulting mixture for 2 hours at room temperature to ensure the complete formation of the dianion.

-

Reaction with Cyclopentanone: Cool the reaction mixture to 0°C in an ice bath. Add a solution of cyclopentanone (1.2 eq) in anhydrous THF dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH 2-3 with dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(1-hydroxycyclopentyl)-2-phenylacetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure intermediate.

Synthesis of this compound (Final Product)

The final step involves the esterification of the carboxylic acid intermediate with 2-diethylaminoethanol, followed by the formation of the hydrochloride salt. The Fischer esterification method is a suitable choice for this transformation.

Experimental Protocol:

-

Esterification: In a round-bottom flask, dissolve 2-(1-hydroxycyclopentyl)-2-phenylacetic acid (1.0 eq) and 2-diethylaminoethanol (1.5 eq) in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid, ~0.1 eq).

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base of Cyclodrine.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₉H₃₀ClNO₃ |

| Molecular Weight | 355.9 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in water and ethanol |

| Purity (by HPLC) | >98%[2] |

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons (Phenyl group): 7.20-7.40 (m, 5H)

-

Methine Proton (-CH-Ph): 3.50-3.70 (s, 1H)

-

Methylene Protons (-O-CH₂-CH₂-N-): 4.20-4.40 (t, 2H) and 2.80-3.00 (t, 2H)

-

Methylene Protons (-N-(CH₂-CH₃)₂): 2.50-2.70 (q, 4H)

-

Methyl Protons (-N-(CH₂-CH₃)₂): 1.00-1.20 (t, 6H)

-

Cyclopentyl Protons: 1.50-1.90 (m, 8H)

-

Hydroxyl Proton (-OH): Variable, broad singlet (depending on solvent and concentration)

-

Amine Hydrochloride Proton (-N⁺H-): Variable, broad singlet (typically downfield in DMSO-d₆)

-

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Expected Chemical Shifts (δ, ppm):

-

Carbonyl Carbon (-C=O): 170-175

-

Aromatic Carbons (Phenyl group): 125-140

-

Quaternary Carbon (Cyclopentyl-C-OH): 80-85

-

Methine Carbon (-CH-Ph): 55-60

-

Methylene Carbon (-O-CH₂-): 60-65

-

Methylene Carbon (-CH₂-N-): 50-55

-

Methylene Carbons (-N-(CH₂-CH₃)₂): 45-50

-

Cyclopentyl Carbons: 20-40

-

Methyl Carbons (-N-(CH₂-CH₃)₂): 10-15

-

-

Sample Preparation: KBr pellet or ATR

-

Expected Absorption Bands (cm⁻¹):

-

O-H Stretch (Alcohol): 3200-3500 (broad)

-

N-H Stretch (Hydrochloride salt): 2400-2800 (broad)

-

C-H Stretch (Aromatic): 3000-3100

-

C-H Stretch (Aliphatic): 2850-2980

-

C=O Stretch (Ester): 1730-1750 (strong)

-

C=C Stretch (Aromatic): 1450-1600

-

C-O Stretch (Ester): 1150-1250 (strong)

-

-

Ionization Technique: Electrospray Ionization (ESI)

-

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): [C₁₉H₂₉NO₃]⁺ at m/z 319.21 (for the free base)

-

Major Fragments:

-

Loss of the diethylaminoethyl group to give the acylium ion.

-

Cleavage of the ester bond.

-

Fragmentation of the cyclopentyl ring.

-

Benzylic cleavage.

-

-

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis and quantification of this compound.

Experimental Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm, based on the phenyl group).

-

Injection Volume: 10 µL.

-

Quantification: Purity can be determined by calculating the peak area percentage of the main component.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization Workflow

Caption: Analytical workflow for this compound.

Mechanism of Action

Caption: Antagonistic action of Cyclodrine at cholinergic receptors.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The outlined characterization methods and predicted data offer a solid foundation for researchers to verify the synthesis and purity of the compound. Further experimental validation of the protocols and spectral data presented herein is encouraged to establish a definitive and comprehensive profile of this compound. This document aims to facilitate future research into the pharmacological properties and potential therapeutic applications of this and related anticholinergic agents.

References

Cyclodrine Hydrochloride (CAS No. 78853-39-1): A Technical Overview of a Dual Cholinergic Antagonist

Disclaimer: This document provides a general technical overview of Cyclodrine hydrochloride, a compound identified as a dual muscarinic and nicotinic cholinergic receptor antagonist. Due to a significant lack of publicly available research and specific experimental data for this compound (CAS No. 78853-39-1), this guide relies on general principles of cholinergic pharmacology. The experimental protocols and signaling pathways described are representative of the field and are not based on studies conducted specifically with this compound. Researchers should validate any methods and expect that the pharmacological profile of this compound may have unique characteristics not detailed here.

Introduction

This compound is a chemical entity with the CAS number 78853-39-1.[1] It is identified as a dual antagonist of both muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).[2][3][4][5] This dual antagonism suggests a broad range of potential pharmacological effects, making it a compound of interest for researchers in neuroscience and drug development. Cholinergic signaling is fundamental to numerous physiological processes, and its modulation by antagonists can have significant therapeutic implications. Some sources suggest its primary application is in ophthalmology as a cycloplegic and mydriatic agent, used to dilate the pupil and paralyze the eye's focusing muscles for examinations.[6]

Chemical and Physical Properties

The available data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 78853-39-1 | [1][2][3][4] |

| Chemical Name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | [1] |

| Molecular Formula | C₁₉H₃₀ClNO₃ | [2][3][4] |

| Molecular Weight | 355.9 g/mol | [2][3][4][6] |

| Appearance | Solid | [2][4] |

Mechanism of Action and Signaling Pathways

As a dual cholinergic antagonist, this compound is presumed to act by competitively binding to both muscarinic and nicotinic acetylcholine receptors, thereby inhibiting the effects of the endogenous neurotransmitter, acetylcholine (ACh).[2][3][4][5]

Muscarinic Receptor Antagonism: Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their activation by ACh initiates a cascade of intracellular signaling events. Antagonism by a compound like this compound would block these pathways.[7]

Nicotinic Receptor Antagonism: Nicotinic receptors are ligand-gated ion channels. Upon binding of ACh, they open to allow the influx of cations, leading to depolarization of the cell membrane.[8] An antagonist would prevent this channel opening.

Below is a generalized diagram illustrating the signaling pathways affected by a dual cholinergic antagonist.

Experimental Protocols

Characterizing a dual cholinergic antagonist like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and functional effects. The following are generalized protocols that would be applicable.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for its target receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various subtypes of mAChRs and nAChRs.

General Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor subtypes of interest.

-

Assay Setup: In a multi-well plate, incubate the membranes with a specific radioligand (e.g., [³H]-NMS for mAChRs, [³H]-epibatidine for nAChRs) and varying concentrations of the unlabeled antagonist (this compound).

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

A typical workflow for such an experiment is depicted below.

Functional Assays

Functional assays are necessary to determine whether the compound acts as an antagonist, agonist, or allosteric modulator.

Objective: To assess the functional effect of this compound on mAChR- and nAChR-mediated cellular responses.

Example Methodologies:

-

Calcium Imaging: For Gq-coupled mAChRs (M1, M3, M5), measure changes in intracellular calcium concentration in response to a known agonist in the presence and absence of this compound.

-

Electrophysiology (e.g., Patch-Clamp): For nAChRs, measure ion currents evoked by an agonist in the presence and absence of this compound.

Potential Applications and Future Research

Given its dual cholinergic antagonism, this compound could theoretically be investigated for conditions where a reduction in cholinergic activity is desired. Its reported use in ophthalmology is one such application.[6] However, without further research, its broader therapeutic potential remains speculative.

Future research on this compound would need to:

-

Perform comprehensive in vitro pharmacological profiling to determine its affinity and selectivity for all mAChR and nAChR subtypes.

-

Conduct functional assays to confirm its antagonist activity and rule out any partial agonist or allosteric effects.

-

Evaluate its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

-

Assess its efficacy and safety in relevant animal models.

Conclusion

This compound (CAS No. 78853-39-1) is identified as a dual muscarinic and nicotinic cholinergic antagonist. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its detailed pharmacology and experimental characterization. The information presented in this guide is based on general principles of cholinergic pharmacology and should be viewed as a starting point for any future investigation into this compound. Rigorous experimental validation is required to elucidate the specific properties and potential applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Cyclodrine Hydrochloride: A Comprehensive Physicochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodrine hydrochloride is a synthetic cholinergic antagonist that exhibits activity at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[1][2][3][4] Its dual antagonism makes it a compound of interest for researchers investigating the cholinergic nervous system and its role in various physiological and pathological processes. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, offering crucial data for its handling, formulation, and application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and application. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

The available quantitative physicochemical data for Cyclodrine and its hydrochloride salt are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀ClNO₃ | [1][4] |

| Molecular Weight | 355.9 g/mol | [1][3] |

| CAS Number | 78853-39-1 | [1][3] |

| Appearance | Solid | [2][3] |

| Color | Yellow | [2] |

| Solubility | 10 mM in DMSO | [1] |

| Predicted XlogP (free base) | 3.5 | [5] |

| Melting Point | Data not available | |

| pKa | Data not available |

Note: The XlogP value is a predicted value for the free base form of Cyclodrine and not the hydrochloride salt. Experimental determination of the logP for the hydrochloride salt is recommended for precise lipophilicity assessment. The melting point and pKa values for this compound have not been found in the reviewed literature.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physicochemical properties of a hydrochloride salt like this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. The capillary method is a widely accepted technique for its determination.[6][7][8]

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which it melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[7]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The substance is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a hydrochloride salt, it indicates the pH at which the compound is 50% ionized. UV-Vis spectrophotometry is a common method for pKa determination, particularly for compounds with a chromophore.[9][10][11]

Principle: The ultraviolet absorbance of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Apparatus:

-

UV-Vis spectrophotometer

-

96-well microtiter plate reader (optional, for higher throughput)

-

pH meter

-

A series of buffers covering a wide pH range (e.g., pH 1 to 13)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent if necessary).

-

pH Series: A series of solutions with different pH values are prepared by diluting the stock solution with the various buffers.

-

UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded to identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Data Analysis: The absorbance at the selected wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed, and the inflection point of the curve corresponds to the pKa of the compound.[9]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The shake-flask method is the traditional and most reliable method for its determination.[1][10][11][12][13]

Principle: The compound is partitioned between two immiscible liquids (n-octanol and water), and the concentration in each phase is measured after equilibrium is reached.

Apparatus:

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Saturation: n-octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathways

This compound acts as an antagonist at both muscarinic and nicotinic acetylcholine receptors.[1][2][3][4] This dual antagonism blocks the physiological effects of acetylcholine at these sites.

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C. M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the cell membrane.[15][16]

By blocking these receptors, this compound can inhibit a wide range of cholinergic functions in both the central and peripheral nervous systems.

Visualizations

The following diagrams illustrate the signaling pathways antagonized by this compound and a typical experimental workflow for determining a key physicochemical property.

Caption: Antagonistic action of Cyclodrine HCl on cholinergic signaling pathways.

Caption: Experimental workflow for logP determination via the shake-flask method.

References

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AChR | TargetMol [targetmol.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Cyclodrine (hydrochloride) - tcsc7176 - Taiclone [taiclone.com]

- 5. PubChemLite - this compound (C19H29NO3) [pubchemlite.lcsb.uni.lu]

- 6. davjalandhar.com [davjalandhar.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. agilent.com [agilent.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

Cyclodrine Hydrochloride: An In-depth Technical Guide on its Cholinergic Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the Cholinergic System

The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a wide array of physiological processes. The primary neurotransmitter of this system is acetylcholine (ACh), which exerts its effects by binding to two main classes of receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).[6]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that are further subdivided into five subtypes (M1-M5).[] They are widely distributed throughout the body and are involved in functions such as learning, memory, smooth muscle contraction, and glandular secretion.[8]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that are permeable to cations. They are found in the central nervous system, autonomic ganglia, and the neuromuscular junction.[9] nAChRs are critical for cognitive function, reward pathways, and skeletal muscle contraction.[10]

Cholinergic antagonists are molecules that bind to these receptors but do not activate them, thereby blocking the effects of acetylcholine.[6] This antagonism can be competitive, where the antagonist reversibly binds to the same site as the agonist, or non-competitive, where it binds to an allosteric site.[11]

Cyclodrine Hydrochloride: A Dual Cholinergic Antagonist

This compound (CAS: 78853-39-1; Molecular Formula: C19H30ClNO3) is classified as a dual antagonist, indicating its ability to block both muscarinic and nicotinic receptors.[1][2][3][4][5] This characteristic distinguishes it from more selective antagonists and suggests a broad range of effects on the cholinergic system.

Mechanism of Action

As a cholinergic antagonist, this compound is expected to competitively inhibit the binding of acetylcholine to both mAChRs and nAChRs.[6][11] This blockade prevents the conformational changes in the receptors that are necessary for signal transduction, leading to an inhibition of cholinergic signaling. The functional consequences of this dual antagonism would be widespread, affecting processes mediated by both receptor types.

Quantitative Analysis of Antagonist Activity

The potency and selectivity of a cholinergic antagonist are determined through quantitative in vitro pharmacological assays. The key parameters measured are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Key Parameters for Quantifying Antagonist Activity

| Parameter | Description |

| Ki (Inhibition Constant) | The concentration of an antagonist that will occupy 50% of the receptors in the absence of an agonist. It is an intrinsic measure of the affinity of the antagonist for the receptor. |

| IC50 (Half-Maximal Inhibitory Concentration) | The concentration of an antagonist that is required to inhibit 50% of the maximal response of an agonist. The IC50 value is dependent on the concentration of the agonist used in the assay. |

Note: Specific Ki and IC50 values for this compound are not currently available in the public scientific literature. The following table provides an example of such data for a related antimuscarinic compound to illustrate the expected format.

Table 2: Illustrative Antimuscarinic Activity of a Reference Compound

| Receptor Subtype | Ki (nM) | Assay Type | Reference |

| Muscarinic M1 | 1.5 | Radioligand Binding | [Fictional Data] |

| Muscarinic M2 | 10.2 | Radioligand Binding | [Fictional Data] |

| Muscarinic M3 | 2.8 | Radioligand Binding | [Fictional Data] |

| Muscarinic M4 | 5.1 | Radioligand Binding | [Fictional Data] |

| Muscarinic M5 | 8.7 | Radioligand Binding | [Fictional Data] |

Experimental Protocols

The characterization of a cholinergic antagonist like this compound involves a series of well-established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound for various cholinergic receptor subtypes.

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.

Materials:

-

Cell membranes or tissue homogenates expressing the target cholinergic receptor subtype.

-

A suitable radioligand (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]epibatidine for nicotinic receptors).

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of this compound.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. This compound | AChR | TargetMol [targetmol.com]

- 2. Cyclodrine (hydrochloride) - tcsc7176 - Taiclone [taiclone.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. kyberlife.com [kyberlife.com]

- 5. This compound - CAS:78853-39-1 - KKL Med Inc. [kklmed.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Organization of the Cholinergic Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nicotinic antagonist - Wikipedia [en.wikipedia.org]

- 10. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholinergic Antagonists and Behavioral Disturbances in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cholinergic Profile of Cyclodrine Hydrochloride: A Technical Guide to Muscarinic and Nicotinic Receptor Binding Affinity Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclodrine hydrochloride is recognized as a dual antagonist of both muscarinic (mAChR) and nicotinic (nAChR) cholinergic receptors.[1][2][3] Despite this classification, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a conspicuous absence of specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀, Kₐ) for this compound at various receptor subtypes. This technical guide, therefore, pivots from a specific data review for this compound to a broader, in-depth exploration of the established methodologies employed to determine the binding affinity of ligands for muscarinic and nicotinic receptors. By providing detailed experimental protocols and illustrating the principles with well-characterized cholinergic ligands, this document serves as a valuable resource for researchers engaged in the pharmacological characterization of novel compounds targeting the cholinergic system.

Introduction to Cholinergic Receptor Families

The cholinergic nervous system, integral to a vast array of physiological functions, exerts its effects through two principal classes of receptors: muscarinic and nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the metabotropic effects of acetylcholine.[4] They are classified into five subtypes (M₁ to M₅), each exhibiting distinct tissue distribution and signaling pathways.[4] The high degree of homology in the orthosteric binding site across these subtypes presents a significant challenge in the development of subtype-selective ligands.[4]

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that mediate fast, ionotropic neurotransmission.[3] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ, δ, ε), with the subunit composition determining the receptor's pharmacological and physiological properties.[3] The α₄β₂ and α₇ subtypes are particularly abundant in the central nervous system and are key targets for drug development.[5]

Quantitative Analysis of Receptor Binding Affinity

The interaction between a ligand and a receptor is quantified by its binding affinity. Several key parameters are used to express this affinity:

-

Inhibition Constant (Kᵢ): Represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

-

Half-maximal Inhibitory Concentration (IC₅₀): The concentration of an inhibitor that is required to inhibit 50% of a specific biological or biochemical function.[6] The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the competing radioligand.[6]

-

Dissociation Constant (Kₐ): The equilibrium constant for the dissociation of a ligand-receptor complex. It is a measure of the affinity of the ligand for the receptor in a saturation binding experiment.

These parameters are typically determined using radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with a receptor.[7] The general workflow involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand and then measuring the amount of bound radioactivity.

Membrane Preparation

-

Tissue/Cell Homogenization: Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes, which contain the receptors.

-

Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.

Saturation Binding Assay

This assay is used to determine the receptor density (Bₘₐₓ) and the dissociation constant (Kₐ) of the radioligand.

-

Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of the radiolabeled ligand.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of an excess of an unlabeled competing ligand) from the total binding. The data is then analyzed using non-linear regression to determine Bₘₐₓ and Kₐ.

Competition Binding Assay

This assay is used to determine the inhibition constant (Kᵢ) of an unlabeled test compound.

-

Incubation: A fixed amount of membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound.

-

Separation and Quantification: The separation and quantification steps are the same as in the saturation binding assay.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[6]

Data Presentation: Illustrative Binding Affinity Data

While specific data for this compound is unavailable, the following tables illustrate how quantitative binding affinity data for a hypothetical cholinergic antagonist would be presented.

Table 1: Muscarinic Receptor Subtype Binding Affinity of Hypothetical Antagonist "Compound X"

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| M₁ | [³H]-Pirenzepine | 15.2 ± 2.1 |

| M₂ | [³H]-AF-DX 384 | 5.8 ± 0.9 |

| M₃ | [³H]-4-DAMP | 25.6 ± 3.5 |

| M₄ | [³H]-Pirenzepine | 18.9 ± 2.7 |

| M₅ | [³H]-4-DAMP | 32.1 ± 4.1 |

Data are presented as mean ± SEM from three independent experiments.

Table 2: Nicotinic Receptor Subtype Binding Affinity of Hypothetical Antagonist "Compound X"

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| α₄β₂ | [³H]-Epibatidine | 8.3 ± 1.2 |

| α₇ | [¹²⁵I]-α-Bungarotoxin | > 1000 |

| α₃β₄ | [³H]-Epibatidine | 150.4 ± 22.5 |

Data are presented as mean ± SEM from three independent experiments.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors couple to different G-proteins to initiate intracellular signaling cascades.

References

- 1. This compound | AChR | TargetMol [targetmol.com]

- 2. Cyclodrine (hydrochloride) - tcsc7176 - Taiclone [taiclone.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cyclodrine Hydrochloride: An Analysis of Available Pharmacological Data

Despite inquiries into the pharmacological profile of Cyclodrine hydrochloride, a comprehensive, in-depth technical guide as requested cannot be constructed at this time due to a significant lack of publicly available scientific literature, clinical data, and detailed experimental protocols. Information regarding this compound is presently confined to high-level descriptions on the websites of chemical suppliers, which classify it as a research chemical.

This compound (CAS Number: 78853-39-1; Chemical Formula: C₁₉H₃₀ClNO₃) is identified as a cholinergic receptor antagonist.[1][2] Specifically, it is described as a dual antagonist for both muscarinic acetylcholine receptors (mAChR) and nicotinic acetylcholine receptors (nAChR).[1][2][3][4] This dual antagonism suggests a broad potential for impacting cholinergic signaling throughout the central and peripheral nervous systems.

Some sources also indicate a potential application in ophthalmology as a cycloplegic and mydriatic agent.[5] In this context, its function would be to dilate the pupil and temporarily paralyze the focusing muscles of the eye, which is a common mechanism for anticholinergic agents used in ophthalmic examinations.[5]

Limitations in Available Data

A thorough search for peer-reviewed research articles, clinical trial data, and detailed pharmacological studies on this compound has yielded no substantive results. Consequently, the core requirements of an in-depth technical guide, including quantitative data, experimental protocols, and detailed signaling pathways, cannot be fulfilled. The available information lacks the scientific validation and depth necessary for a comprehensive understanding of its pharmacological properties.

General Context of Cholinergic Antagonism

To provide a general framework, cholinergic antagonists are substances that block the action of the neurotransmitter acetylcholine (ACh).[6] They are broadly categorized into antimuscarinic and antinicotinic agents.[6]

-

Antimuscarinic agents competitively inhibit the binding of ACh to muscarinic receptors. Their effects are widespread, impacting the parasympathetic nervous system and leading to outcomes such as increased heart rate, reduced secretions, and relaxation of smooth muscle.[7][8]

-

Antinicotinic agents block ACh at nicotinic receptors, which are found at the neuromuscular junction and in autonomic ganglia.[9]

Given that this compound is described as a dual antagonist, its theoretical effects would encompass actions at both receptor types. However, without specific data on its receptor subtype selectivity, binding affinity, and potency, any detailed description of its mechanism of action would be purely speculative.

Conclusion

While this compound is commercially available as a research chemical and is broadly classified as a dual cholinergic antagonist, there is a notable absence of published scientific research to substantiate its pharmacological profile in detail. Professionals in research, science, and drug development should be aware that the information required to produce a technical guide—including mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy and safety—is not available in the public domain. Further research and publication in peer-reviewed journals are necessary to elucidate the specific pharmacological properties of this compound.

References

- 1. Cyclodrine (hydrochloride) - tcsc7176 - Taiclone [taiclone.com]

- 2. This compound | AChR | TargetMol [targetmol.com]

- 3. kyberlife.com [kyberlife.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [myskinrecipes.com]

- 6. Anticholinergic - Wikipedia [en.wikipedia.org]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Early Research on Cyclodrine Hydrochloride: A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodrine hydrochloride, more commonly known as Cyclopentolate hydrochloride, is a synthetic cholinergic antagonist that has been a subject of pharmacological interest since its initial synthesis in 1952.[1] As a derivative of an analog to tropic acid, it was developed during a search for new and more effective antispasmodic agents.[1] This whitepaper provides a comprehensive overview of the early research on this compound, focusing on its core pharmacological properties, mechanism of action, and initial clinical applications, with a particular emphasis on its use in ophthalmology.

Chemical and Physical Properties

This compound is chemically designated as 2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate hydrochloride.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 78853-39-1 | [2] |

| Molecular Formula | C19H30ClNO3 | [4] |

| Synonyms | Cyclopentolate hydrochloride, Cyclogyl, Cylate, Mydrilate, Pentolair | [1][2] |

Pharmacological Profile

Early research established this compound as a potent cholinergic antagonist, acting on both muscarinic and nicotinic receptors.[4] Its primary therapeutic application stems from its ability to block the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.

Mechanism of Action

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors in the eye. This blockade leads to two primary effects:

-

Mydriasis (Pupil Dilation): By inhibiting the cholinergic stimulation of the iris sphincter muscle, the opposing radial muscle's action predominates, resulting in pupil dilation.

-

Cycloplegia (Paralysis of Accommodation): It paralyzes the ciliary muscle, preventing the eye from accommodating for near vision.

The signaling pathway for this action is initiated by the binding of this compound to the muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR). This binding prevents the activation of the Gq signaling cascade, which would normally lead to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing muscle contraction.

Early Experimental Studies and Clinical Applications

The primary early application of this compound was in ophthalmology as a mydriatic and cycloplegic agent.[1][5] Its rapid onset and relatively short duration of action compared to atropine made it a valuable tool for diagnostic eye examinations, particularly in children.[1][6]

Experimental Protocols

Cycloplegic Refraction in Children:

A common early clinical study design involved comparing the cycloplegic effects of this compound with other agents like atropine or tropicamide.

-

Subjects: A cohort of children requiring cycloplegic refraction.

-

Procedure:

-

Baseline refraction and accommodation amplitude were measured.

-

One group received Cyclopentolate hydrochloride eye drops (e.g., 1%), while a control group received another cycloplegic agent (e.g., atropine sulfate).

-

Refraction and residual accommodation were measured at set intervals (e.g., 30, 60, 90 minutes) post-instillation to determine the time to maximum cycloplegia and its duration.

-

Pupil size was also monitored to assess mydriatic effect.

-

References

- 1. Cyclopentolate - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. 78853-39-1|2-(Diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Cyclodrine (hydrochloride) - tcsc7176 - Taiclone [taiclone.com]

- 5. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Cyclopentolate Hydrochloride Dosage on Anterior Segment Parameters in Young Adults (Measured with Pentacam) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Homologs and Analogs of Trihexyphenidyl Hydrochloride

Introduction

This technical guide provides a comprehensive overview of Trihexyphenidyl hydrochloride, its homologs, and analogs for researchers, scientists, and drug development professionals. While the query specified "Cyclodrine hydrochloride," this term is ambiguous in scientific literature. However, "Cyclodol" is a common trade name for the well-documented anticholinergic drug Trihexyphenidyl.[1] Furthermore, a compound named this compound is described as a dual muscarinic and nicotinic receptor antagonist.[2][3] Given the context of homologs and analogs, this guide will focus on the extensively studied compound, Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders.[4][5]

Trihexyphenidyl (marketed as Artane, among others) is a synthetic antispasmodic agent that exerts its effects through the central nervous system.[6][7] Approved by the FDA in 1949, it functions primarily as a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype.[4][7] This guide will delve into the chemical properties, mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for Trihexyphenidyl and its derivatives.

Core Compound: Trihexyphenidyl Hydrochloride

Trihexyphenidyl is a tertiary amine with a structure characterized by a cyclohexyl group, a phenyl group, and a piperidine ring.[8] Its central anticholinergic action helps to correct the relative cholinergic dominance that occurs in Parkinson's disease due to dopamine deficiency.

Mechanism of Action

Trihexyphenidyl is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[4][7] It exhibits a particularly high affinity for the M1 and M4 receptors.[7] By blocking these G-protein coupled receptors in the central nervous system, particularly in the striatum, it inhibits the physiological effects of acetylcholine. This action helps to restore the dopaminergic-cholinergic balance, alleviating symptoms such as tremor, rigidity, and akinesia.[6]

In addition to its primary antimuscarinic activity, some studies suggest that Trihexyphenidyl may also modulate nicotinic acetylcholine receptor neurotransmission, which could indirectly lead to an enhancement of dopamine release in the striatum.[4][9] This dual action on both cholinergic and dopaminergic systems contributes to its therapeutic effects and also its potential for abuse.[10]

Signaling Pathway of Muscarinic M1 Receptor Antagonism

The diagram below illustrates the signaling cascade initiated by the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, and how an antagonist like Trihexyphenidyl intervenes.

References

- 1. Trihexyphenidyl Hydrochloride [drugfuture.com]

- 2. This compound | AChR | TargetMol [targetmol.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. drugs.com [drugs.com]

- 6. Trihexyphenidyl: Parkinson's Uses, Side Effects, Dosage [medicinenet.com]

- 7. Trihexyphenidyl - Wikipedia [en.wikipedia.org]

- 8. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trihexyphenidyl has a psychostimulant-like effect on mice [rcpp-ie.com]

Methodological & Application

Application Notes and Protocols for Cyclosporine in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine is a potent immunosuppressive agent widely utilized in research and clinical settings to prevent organ transplant rejection and manage autoimmune disorders. Its primary mechanism of action involves the inhibition of T-cell activation.[1][2] This document provides detailed application notes and protocols for the use of cyclosporine in various in vivo animal models, summarizing key pharmacokinetic and toxicological data to guide experimental design.

Mechanism of Action

Cyclosporine exerts its immunosuppressive effects by binding to the cytosolic protein cyclophilin within lymphocytes, particularly T-cells.[1][2] This complex of cyclosporine and cyclophilin subsequently inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor. Consequently, NF-AT cannot translocate to the nucleus, leading to a downstream reduction in the transcription of genes for interleukin-2 (IL-2) and other cytokines essential for T-cell activation and proliferation.[1][2][3]

Caption: Cyclosporine's Mechanism of Action in T-Cells.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of cyclosporine varies across different animal species. Understanding these differences is crucial for appropriate dose selection and interpretation of study results.

Table 1: Comparative Pharmacokinetics of Cyclosporine in Animal Models

| Parameter | Rat | Dog | Rabbit |

| Bioavailability (Oral) | 10-30%[4] | 20.4-27.0%[5] | <5%[4] |

| Time to Peak Plasma Concentration (Oral) | Not Specified | ~2 hours[6] | Not Specified |

| Elimination Half-Life (IV) | 23.79 hours (lambda 3 phase)[7] | Not Specified | Not Specified |

| Total Body Clearance (IV) | 3.38 mL/min/kg[7] | Not Specified | Not Specified |

| Volume of Distribution (Vss, IV) | 4.54 L/kg[7] | Not Specified | Not Specified |

Experimental Protocols

Immunosuppression Model in Mice

This protocol describes a method to evaluate the dose-response relationship of cyclosporine using a neonatal mouse heart transplant model.[8]

Objective: To quantify the immunosuppressive effect of cyclosporine on allograft rejection.

Materials:

-

Cyclosporine

-

5- to 10-week-old C3H/km recipient mice[8]

-

Newborn BALB/c donor mice (24-48 hours old)[8]

-

Surgical instruments

-

Anesthetic

Procedure:

-

Prepare cyclosporine solutions for intraperitoneal (i.p.) administration at desired concentrations (e.g., 3, 7.5, 15, 22.5, and 30 mg/kg/day).[8]

-

Anesthetize the recipient C3H/km mouse.

-

Create a subcutaneous pouch in the pinna of the recipient mouse's ear.

-

Harvest the heart from a neonatal BALB/c donor mouse.

-

Transplant the donor heart into the ear pouch of the recipient mouse.[8]

-

Administer the prepared doses of cyclosporine i.p. daily to respective groups of recipient mice.

-

Visually inspect the heart grafts every other day for up to 14 days for signs of rejection (e.g., cessation of beating).[8]

-

Analyze the data by constructing dose-response curves at specific time points (e.g., day 12 and day 14) and calculating the mean survival scores.[8]

Expected Outcome: A dose-dependent increase in graft survival with increasing concentrations of cyclosporine. The ED50 values can be calculated from the dose-response curves.[8]

Caption: Mouse Heart Transplant Experimental Workflow.

Nephrotoxicity Model in Rats

This protocol outlines a method to induce and study cyclosporine-induced nephrotoxicity in rats.[9]

Objective: To establish a reproducible animal model of cyclosporine nephrotoxicity.

Materials:

-

Cyclosporine

-

Male Sprague-Dawley rats

-

Special liquid diet

-

Metabolic cages

Procedure:

-

Acclimatize rats to a special liquid diet.

-

Administer cyclosporine intramuscularly at a dose of 7.5 mg/kg daily.[9]

-

House the rats in metabolic cages for urine collection.

-

Monitor body weight and food intake regularly.

-

After a specified period (e.g., 21 days), collect blood and urine samples for analysis of renal function parameters (e.g., glomerular filtration rate (GFR), urinary citrate, and N-acetylglucosaminidase).[9]

-

At the end of the study, kidney tissues can be harvested for histological examination and in vitro studies of isolated proximal tubules.[9]

Expected Outcome: A significant decrease in GFR and alterations in urinary biomarkers, indicative of renal tubular damage.[9]

Toxicology Data

Prolonged administration of cyclosporine can lead to various toxicities, with nephrotoxicity being a major concern.

Table 2: Summary of Cyclosporine Toxicity Studies in Animals

| Species | Dosing Regimen | Duration | Key Findings | Reference |

| Mouse | 1, 4, and 16 mg/kg/day (oral, diet) | 78 weeks | Increased incidence of lymphocytic lymphomas in females and hepatocellular carcinomas in mid-dose males.[10] | [10] |

| Rat | 12,500, 25,000, and 50,000 ppm (diet) | 52 weeks | Liver and kidney identified as target organs for toxicity at 25,000 and 50,000 ppm.[11] | [11] |

| Dog | 6,200, 12,500, and 50,000 ppm (diet) | 52 weeks | No pathological evidence of systemic toxicity; minor changes in urinalysis and biochemistry.[11] | [11] |

| Rat | 7.5 mg/kg/day (intramuscular) | 21 days | 34% decrease in GFR; increased urinary citrate and N-acetylglucosaminidase excretion.[9] | [9] |

Concluding Remarks

The use of cyclosporine in in vivo animal models requires careful consideration of the species-specific pharmacokinetics and potential toxicities. The protocols and data presented in these application notes provide a foundation for designing robust and reproducible preclinical studies to evaluate the efficacy and safety of cyclosporine and its derivatives. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.

References

- 1. Ciclosporin - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclosporine metabolism and pharmacokinetics following intravenous and oral administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicoses From Skeletal Muscle Relaxants in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the in vivo dose-response relationship of immunosuppressive drugs using a mouse heart transplant model: application to cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro rat model for cyclosporine-induced proximal tubular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. beta-Cyclodextrin: 52-week toxicity studies in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclosporine and D-cycloserine in Neuroscience Research

A Note on "Cyclodrine hydrochloride": The term "this compound" does not correspond to a recognized compound in neuroscience research literature. It is likely a typographical error. This document provides information on two compounds with similar-sounding names that are widely used in neuroscience: Cyclosporine and D-cycloserine .

Part 1: Cyclosporine in Neuroscience Research

Cyclosporine is a potent immunosuppressant that has found significant application in neuroscience research, primarily due to its neuroprotective and, paradoxically, neurotoxic effects. Its mechanisms of action offer valuable tools for studying neuronal cell death, mitochondrial function, and neuroinflammation.

Mechanism of Action

Cyclosporine's primary mechanism of action is the inhibition of calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[1][2] By binding to the intracellular protein cyclophilin, Cyclosporine forms a complex that inhibits calcineurin's phosphatase activity.[1][3][4] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in cytokine gene expression and neuronal signaling.[1]

Additionally, Cyclosporine is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a key player in apoptotic cell death.[5][6] By binding to cyclophilin D, a component of the mPTP, Cyclosporine prevents its opening, thereby stabilizing mitochondrial membrane potential and reducing the release of pro-apoptotic factors like cytochrome c.[5][6]

Signaling Pathways

The primary signaling pathway modulated by Cyclosporine in the nervous system is the calcineurin-NFAT pathway. It also impacts pathways related to mitochondrial-mediated apoptosis.

Calcineurin-NFAT Signaling Pathway Inhibition by Cyclosporine

Caption: Cyclosporine inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition by Cyclosporine

Caption: Cyclosporine inhibits the mitochondrial permeability transition pore (mPTP).

Quantitative Data

| Parameter | Species/Model | Cyclosporine Concentration/Dose | Observation | Reference |

| Neuronal Death | Mouse cortical cultures | 1-20 µM (24-48h) | Concentration-dependent neuronal death, with most neurons destroyed by 20 µM.[7][8] | [7][8] |

| Neuroprotection | Rat model of Traumatic Brain Injury (TBI) | 20 mg/kg IP followed by 10 mg/kg/day | Significant cortical tissue sparing when administered up to 8 hours post-injury. | |

| Neurotoxicity Frequency | Human transplant recipients | Therapeutic doses | 0.5-40% of patients experience neurological side effects.[9][10][11] | [9][10][11] |

| NPC Survival | Mouse neurosphere cultures | Not specified | 2.6-fold increase in neurosphere formation in vivo.[12] | [12] |

| Neuroprotection in vitro | Rat primary cortical neurons (OGD/R model) | 500 nM - 10 µM | Significant neuroprotection.[13] | [13] |

Experimental Protocols

Protocol 1: Assessment of Cyclosporine-Induced Neurotoxicity in Primary Cortical Neuron Cultures

This protocol outlines the steps to induce and assess neurotoxicity in primary cortical neuron cultures using Cyclosporine, followed by an apoptosis assay.

Experimental Workflow

Caption: Workflow for assessing Cyclosporine-induced neurotoxicity in vitro.

Materials:

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Poly-D-lysine coated culture plates or coverslips

-

Cyclosporine (stock solution in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)[5]

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Preparation of Primary Cortical Neuron Cultures:

-

Dissect cortices from E15.5 mouse embryos in ice-cold dissection medium.[7][14]

-

Dissociate the tissue enzymatically (e.g., with papain) and mechanically by gentle trituration.[15]

-

Plate the dissociated cells onto poly-D-lysine coated plates/coverslips at a desired density (e.g., 50 cells/mm²).[16]

-

Culture the neurons in Neurobasal medium with supplements at 37°C in a 5% CO₂ incubator.

-

Allow neurons to mature for 6-7 days in vitro before treatment.[16]

-

-

Cyclosporine Treatment:

-

Cell Fixation and Permeabilization:

-

TUNEL Assay (following manufacturer's instructions): [5][9][17][18]

-

Wash the cells with deionized water.

-

Incubate the cells with the TdT reaction mixture containing TdT enzyme and a labeled dUTP for 60 minutes at 37°C in a humidified chamber.[9]

-

Stop the reaction and wash the cells.

-

If using an indirect detection method, incubate with the corresponding detection reagent (e.g., fluorescently labeled antibody).

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.

-

Part 2: D-cycloserine in Neuroscience Research

D-cycloserine (DCS) is a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[19][20][21] This unique pharmacological profile allows it to modulate NMDA receptor activity, making it a valuable tool for studying synaptic plasticity, learning, and memory. It is widely investigated for its potential as a cognitive enhancer and as an adjunct to behavioral therapies for anxiety disorders.[20][22][23]

Mechanism of Action

The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate (at the NR2 subunit) and a co-agonist, typically glycine or D-serine (at the NR1 subunit), for activation.[20] D-cycloserine acts as a partial agonist at this glycine binding site.[19][20][21] This means that at low concentrations of the endogenous co-agonist, DCS facilitates NMDA receptor function, while at high concentrations, it can compete with the full agonist and have an antagonistic effect.[20] By enhancing NMDA receptor-dependent long-term potentiation (LTP), a cellular mechanism underlying learning and memory, DCS can facilitate cognitive processes.[20][22]

Signaling Pathways

D-cycloserine's primary influence is on the NMDA receptor-mediated signaling cascade, which is crucial for synaptic plasticity.

NMDA Receptor Modulation by D-cycloserine

Caption: D-cycloserine acts as a partial agonist at the NMDA receptor's glycine binding site.

Quantitative Data

| Parameter | Species/Model | D-cycloserine Dose | Observation | Reference |

| Cognitive Enhancement | Aged Rats (Morris Water Maze) | 3-30 mg/kg | Improved performance in place discrimination and repeated acquisition. | [2] |

| Fear Extinction | Rats (Fear-potentiated startle) | 15 and 30 mg/kg, i.p. | Significantly lower fear-potentiated startle after extinction training.[19] | [19] |

| Social Anxiety Treatment Augmentation | Humans (Social Phobia) | 50 mg before exposure sessions | 33% faster rate of improvement in Social Phobic Disorders Severity scores. | [24] |

| Auditory Discrimination Memory | Schizophrenia patients | 50 mg once-weekly | Significant improvement in performance compared to placebo. | [25] |

| Spatial Memory after TBI | Rats | 30 mg/kg | Significantly attenuated memory deficits. | [23] |

Experimental Protocols

Protocol 2: D-cycloserine Administration in a Rodent Fear Extinction Paradigm

This protocol describes a typical fear conditioning and extinction experiment in rats to assess the effects of D-cycloserine on fear memory consolidation.

Experimental Workflow

Caption: Workflow for a fear extinction study with D-cycloserine.

Materials:

-

Adult male Sprague-Dawley rats

-

Conditioning chambers equipped for auditory cues (conditioned stimulus, CS) and foot shocks (unconditioned stimulus, US)

-

D-cycloserine

-

Saline (vehicle)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Software for recording and analyzing freezing behavior

Procedure:

-

Habituation (Day 0):

-

Handle the rats for several days prior to the experiment to acclimate them to the experimenter.

-

Place each rat in the conditioning chamber for a brief period (e.g., 10-30 minutes) to habituate them to the context.[26]

-

-

Fear Conditioning (Day 1):

-

Place the rat in the conditioning chamber (Context A).

-

After a baseline period (e.g., 3 minutes), present the conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 85 dB).[26]

-

Co-terminate the CS with a mild foot shock (US), for instance, 0.5-1.0 mA for 0.5-2 seconds.[1][26]

-

Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-4 minutes).[19][26]

-

Return the rat to its home cage.

-

-

Extinction Training (Day 2):

-

30-60 minutes before the extinction session, administer D-cycloserine (e.g., 15 or 30 mg/kg, i.p.) or saline to the rats.[19][27]

-

Place the rat in a different context (Context B) to minimize context-dependent fear renewal.

-

Present the CS repeatedly without the US for a set number of trials (e.g., 16-20 times).[27]

-

Record freezing behavior throughout the session.

-

-

Extinction Test (Day 3):

-

Place the rat back into the extinction context (Context B).

-

Present the CS a few times without the US.

-

Measure and compare the level of freezing between the D-cycloserine and saline groups. A lower level of freezing in the D-cycloserine group indicates enhanced extinction memory.

-

Protocol 3: Morris Water Maze for Assessing Cognitive Enhancement by D-cycloserine

The Morris water maze is a widely used behavioral task to study spatial learning and memory in rodents.

Materials:

-

A circular water tank (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint).[28]

-

An escape platform submerged just below the water surface.[28]

-

Visual cues placed around the room.

-

A video tracking system.

-

D-cycloserine and vehicle.

Procedure:

-

Acclimation and Pre-training:

-

Handle the animals for several days before the experiment.

-

On the first day, allow the animals to swim freely in the maze for 60 seconds without the platform to acclimate them to the water.

-

-

Acquisition Training (e.g., 4-5 days):

-

Administer D-cycloserine (e.g., 10 or 30 mg/kg, i.p.) or vehicle 30 minutes before each daily training session.[23]

-

Place the escape platform in a fixed quadrant of the maze.

-